REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][NH:3][CH:2]1[C:6]([OH:8])=[O:7].[N:9]([O-])=[O:10].[Na+]>C(O)(=O)C.O>[N:9]([N:3]1[CH2:4][CH2:5][S:1][CH:2]1[C:6]([OH:8])=[O:7])=[O:10] |f:1.2|
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Name
|
|
Quantity
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39.9 g
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Type
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reactant
|
Smiles
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S1C(NCC1)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
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31 g
|
Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
stirred for 5 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
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ADDITION
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Details
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Acetone (500 ml) was added to the residue
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The pad was washed with acetone (500 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to dryness
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=O)N1C(SCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |